molecular formula C14H11BrN2O4 B3697093 2-bromo-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 329938-53-6

2-bromo-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B3697093
CAS No.: 329938-53-6
M. Wt: 351.15 g/mol
InChI Key: IZWFZSBYHQGPQX-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-methoxy-5-nitrophenyl)benzamide is a benzamide derivative with the molecular formula C14H11BrN2O4 and a molecular weight of 351.15 g/mol . This compound is provided for research purposes and is not intended for diagnostic or therapeutic applications. Scientific literature indicates that related benzamide derivatives are investigated in medicinal chemistry research for their potential pharmacological properties, with one study noting the synthesis of a similar compound was undertaken with the hope that it may exhibit bioactivities such as anticancer and anti-Alzheimer potential . The crystal structure of a closely related analog, 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, has been determined, revealing key intermolecular interactions and a specific S(6) ring motif formed by an intramolecular N—H···O hydrogen bond . The synthesis of such compounds typically involves the reaction of an acyl chloride, such as 4-bromobenzoyl chloride, with an aniline derivative like 4-methoxy-2-nitroaniline . Researchers value this chemical for its unique structure as a building block in the development and exploration of novel synthetic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4/c1-21-13-7-6-9(17(19)20)8-12(13)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWFZSBYHQGPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256657
Record name 2-Bromo-N-(2-methoxy-5-nitrophenyl)benzamide
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Molecular Weight

351.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329938-53-6
Record name 2-Bromo-N-(2-methoxy-5-nitrophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329938-53-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(2-methoxy-5-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Mechanistic Elucidation of 2 Bromo N 2 Methoxy 5 Nitrophenyl Benzamide

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2-bromo-N-(2-methoxy-5-nitrophenyl)benzamide logically disconnects the molecule at the amide bond. This primary disconnection reveals two key precursors: 2-bromobenzoyl chloride and 2-methoxy-5-nitroaniline (B165355). This approach is the most direct and common strategy for the formation of N-aryl benzamides.

The synthesis of these precursors is also a critical consideration. 2-bromobenzoyl chloride can be readily prepared from 2-bromobenzoic acid through reaction with a chlorinating agent such as thionyl chloride or phosphorus trichloride. prepchem.com The synthesis of 2-methoxy-5-nitroaniline typically involves the nitration of 2-methoxyaniline or its N-acetylated derivative. nih.gov The acetylation of the aniline (B41778) protects the amino group and helps direct the incoming nitro group to the para position relative to the methoxy (B1213986) group, after which the acetyl group can be removed by hydrolysis. google.com

Optimization of Amide Bond Formation Methodologies

The formation of the amide bond between 2-bromobenzoyl chloride and 2-methoxy-5-nitroaniline is the pivotal step in the synthesis of the target molecule. Several methodologies can be employed, each with its own set of advantages and challenges.

Classical Amidation Approaches (e.g., acid chloride/amine condensation)

The most straightforward method for the synthesis of this compound is the direct condensation of 2-bromobenzoyl chloride with 2-methoxy-5-nitroaniline. nanobioletters.comresearchgate.net This reaction, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, is a well-established and widely used method for amide bond formation. The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724). nanobioletters.comresearchgate.net

The mechanism of this classical amidation involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.

Palladium-Catalyzed C-N Coupling Protocols

An alternative and more modern approach to the synthesis of N-aryl benzamides is the palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. This methodology allows for the direct coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. While typically used to couple aryl halides with primary or secondary amines, variations of this reaction can be adapted for the formation of amides from aryl halides and primary amides.

In the context of synthesizing this compound, this would involve the coupling of 2-bromobenzamide (B1207801) with 1-iodo-2-methoxy-5-nitrobenzene, or a similar combination of precursors. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results.

Influence of Reaction Conditions (Solvents, Temperature, Catalysts, Bases) on Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. A systematic optimization of these parameters is essential to achieve the desired outcome.

Classical Amidation:

For the acid chloride/amine condensation, the choice of solvent and base is critical. Aprotic solvents are generally preferred to avoid hydrolysis of the acid chloride. The base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), must be strong enough to scavenge the generated HCl but not so strong as to cause side reactions. The reaction temperature is also a key parameter, with lower temperatures often favoring higher purity.

Table 1: Representative Optimization of Classical Amidation Conditions

SolventBaseTemperature (°C)Yield (%)Purity (%)
DichloromethaneTriethylamine08595
DichloromethanePyridine258092
AcetonitrileTriethylamine258293
TetrahydrofuranTriethylamine07890

Palladium-Catalyzed C-N Coupling:

In the Buchwald-Hartwig amination, the selection of the palladium precursor, ligand, base, and solvent all play a significant role. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. A wide variety of phosphine ligands have been developed, each with specific applications. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is crucial for the catalytic cycle. Toluene and dioxane are commonly used solvents for these reactions.

Table 2: Representative Optimization of Palladium-Catalyzed Amidation Conditions

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂XPhosNaOtBuToluene10090
Pd₂(dba)₃BINAPCs₂CO₃Dioxane11085
Pd(OAc)₂SPhosK₃PO₄Toluene10088
Pd₂(dba)₃RuPhosK₂CO₃Dioxane11082

Site-Specific Bromination and Nitration Reactions

The synthesis of the key precursors requires site-specific bromination and nitration reactions. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the substituents on the aromatic rings.

For the synthesis of 2-bromobenzoic acid, the ortho-directing effect of the carboxylic acid group is overcome by starting from a precursor where the bromine is already in the desired position, such as 2-bromotoluene, which can then be oxidized to the carboxylic acid.

The synthesis of 2-methoxy-5-nitroaniline requires careful control of the nitration step. The methoxy group is a strong ortho, para-director. To achieve nitration at the 5-position (para to the methoxy group and meta to the amino group), it is often advantageous to first acetylate the aniline. google.com The bulky acetylamino group sterically hinders the ortho positions, favoring nitration at the para position. The acetyl group can then be removed by hydrolysis to yield the desired product. google.com

Detailed Mechanistic Studies of Reaction Pathways and Intermediate Formation

The formation of this compound via the classical amidation route proceeds through a well-understood nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-methoxy-5-nitroaniline attacks the carbonyl carbon of 2-bromobenzoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, and after deprotonation of the nitrogen, the final amide product is formed.

The mechanism of the palladium-catalyzed Buchwald-Hartwig amination is more complex and involves a catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition to the aryl halide. The resulting Pd(II) complex then coordinates to the amine. A base facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. Finally, reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The specific intermediates in this cycle, such as the oxidative addition adduct and the palladium-amido complex, have been the subject of extensive mechanistic studies.

Exploration of Alternative and Green Synthetic Pathways

The traditional synthesis of benzamides, including compounds structurally related to this compound, often involves the reaction of a benzoyl chloride with an appropriate aniline derivative. For instance, the synthesis of similar compounds like 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide has been achieved by refluxing 4-bromobenzoyl chloride and 4-methoxy-2-nitroaniline (B140478) in anhydrous acetone (B3395972). nih.gov Another related compound, 4-bromo-N-(2-nitrophenyl)benzamide, was synthesized by refluxing equimolar quantities of 4-bromobenzoyl chloride and 2-nitroaniline (B44862) in acetonitrile. nih.gov These methods, while effective, often rely on volatile organic solvents and can generate stoichiometric amounts of waste, prompting the exploration of more environmentally benign alternatives.

The principles of green chemistry encourage the development of synthetic routes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several alternative and greener pathways can be conceptualized, drawing from advancements in catalytic systems and reaction media.

One promising green alternative is the direct amidation of a carboxylic acid with an amine, avoiding the pre-activation step to an acid chloride which generates waste. This can be facilitated by various catalysts. For example, boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids and amines under solvent-free conditions, offering a high-yield and clean conversion. Another approach involves the use of heterogeneous catalysts, which can be easily recovered and reused, thereby reducing waste and cost.

Microwave-assisted organic synthesis (MAOS) represents another significant advancement in green chemistry. This technique can dramatically reduce reaction times, improve yields, and often allows for reactions to be conducted in the absence of a solvent or in greener solvents like water or ethanol. The synthesis of various heterocyclic compounds has benefited from microwave irradiation, suggesting its potential applicability to the synthesis of this compound.

Furthermore, the use of biocatalysts, such as enzymes, offers a highly selective and environmentally friendly route to amide bond formation. Lipases, for instance, can catalyze the amidation of esters or acids with amines in non-aqueous media. This approach operates under mild conditions and can reduce the formation of byproducts.

The development of one-pot, multi-component reactions is another cornerstone of green synthesis. For the target molecule, a one-pot synthesis could potentially involve the in-situ generation of the activated carboxylic acid species followed by immediate reaction with the aniline derivative, minimizing intermediate isolation steps and reducing solvent usage. Copper-catalyzed reactions, for example, have been employed in the synthesis of quinazolinone derivatives from 2-iodobenzamide (B1293540) derivatives in a one-pot procedure, highlighting the potential of transition metal catalysis in designing efficient and greener synthetic routes. researchgate.net

Below is a comparative table outlining a conventional synthetic approach and potential greener alternatives for the synthesis of this compound.

FeatureConventional PathwayGreener Alternative 1: Catalytic Direct AmidationGreener Alternative 2: Microwave-Assisted Synthesis
Starting Materials 2-bromobenzoyl chloride and 2-methoxy-5-nitroaniline2-bromobenzoic acid and 2-methoxy-5-nitroaniline2-bromobenzoic acid and 2-methoxy-5-nitroaniline
Activating Agent Thionyl chloride or similarBoronic acid catalyst or other dehydrating agentNot necessarily required, thermal activation
Solvent Anhydrous acetone or acetonitrile nih.govnih.govSolvent-free or a green solvent (e.g., anisole)Solvent-free or a high-boiling point green solvent
Energy Input Conventional heating (reflux) nih.govConventional heatingMicrowave irradiation
Reaction Time Several hours nih.govPotentially shorterSignificantly reduced (minutes to an hour)
Byproducts HCl and SO2 (from activating agent), stoichiometric saltsWaterWater
Green Chemistry Principles -Atom economy, reduced waste, use of catalystsEnergy efficiency, reduced reaction time, potential for solvent-free conditions

While specific experimental data for the green synthesis of this compound is not yet prevalent in the literature, the application of these established green chemistry principles offers a clear path forward for the development of more sustainable synthetic methodologies.

Advanced Spectroscopic and Chromatographic Characterization in Research of 2 Bromo N 2 Methoxy 5 Nitrophenyl Benzamide

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 2-bromo-N-(2-methoxy-5-nitrophenyl)benzamide, the molecular formula C14H11BrN2O4 corresponds to a calculated molecular weight of approximately 351.15 g/mol .

While specific experimental HRMS data, including precise mass measurements and detailed fragmentation analysis for this exact compound, are not detailed in currently accessible literature, the expected data can be predicted. The presence of bromine would yield a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity. Fragmentation would likely occur at the amide bond, leading to characteristic ions corresponding to the 2-bromobenzoyl and 2-methoxy-5-nitrophenylamine moieties.

Table 1: Basic Molecular Data for this compound

Property Value
CAS Number 329938-53-6
Molecular Formula C14H11BrN2O4
Molecular Weight 351.15 g/mol

Note: This table is interactive and can be sorted.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Despite the compound's use as a reagent in patented chemical syntheses, detailed 1D and 2D NMR data are not provided in these documents or other publicly available sources. NMR spectroscopy is essential for the complete and unambiguous assignment of a molecule's structure.

1H NMR and 13C NMR for Core and Substituent Identification

Experimental 1H and 13C NMR spectra for this compound have not been published. A theoretical analysis would predict a complex 1H NMR spectrum with distinct signals for the protons on the two substituted benzene rings. The aromatic region would show multiplets corresponding to the ABCD system of the 2-bromobenzoyl group and the ABX system of the 2-methoxy-5-nitrophenyl group. Additionally, a singlet for the methoxy (B1213986) (-OCH3) protons and a singlet for the amide (N-H) proton would be expected. Similarly, the 13C NMR spectrum would show 14 distinct signals corresponding to each carbon atom in the molecule.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for confirming the connectivity of atoms within a molecule. COSY spectra would reveal proton-proton couplings within the aromatic rings, while HMQC and HMBC would establish the direct (one-bond) and long-range (two- or three-bond) correlations between protons and carbons, respectively. This data would be crucial for definitively assigning the substitution patterns on the aromatic rings. However, no such experimental data has been made publicly available for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Band Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. While specific spectra for this compound are not found in the literature, the expected characteristic absorption bands can be predicted based on its structure.

Table 2: Predicted Vibrational Bands for this compound

Functional Group Predicted Wavenumber (cm-1) Type of Vibration
N-H (Amide) ~3300 Stretching
C-H (Aromatic) 3100-3000 Stretching
C=O (Amide I) ~1660 Stretching
N-H (Amide II) ~1550 Bending
C=C (Aromatic) 1600-1450 Stretching
NO2 (Asymmetric) ~1520 Stretching
NO2 (Symmetric) ~1340 Stretching
C-O (Methoxy) ~1250 Stretching
C-N (Amide) ~1200 Stretching

Note: This table is interactive and can be sorted.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases reveals no published crystal structure for this compound.

Crystal Packing Analysis and Supramolecular Assembly

Without a crystal structure, any discussion of the crystal packing and supramolecular assembly remains speculative. Typically, benzanilide structures are influenced by intermolecular hydrogen bonds involving the amide N-H and C=O groups, which often lead to the formation of chains or sheets. Other potential interactions for this molecule could include π-π stacking between the aromatic rings and halogen bonding involving the bromine atom. However, experimental verification is required to confirm these possibilities.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Intramolecular Hydrogen Bonding:

Another potential, albeit weaker, intramolecular interaction could occur between the amide proton and the oxygen of the nitro group, depending on the spatial arrangement of the functional groups. The relative strengths of these interactions would dictate the preferred conformation of the molecule.

Intermolecular Hydrogen Bonding:

In the solid state, it is expected that molecules of this compound will engage in a network of intermolecular hydrogen bonds. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). Therefore, N-H···O=C hydrogen bonds are likely to be a primary feature of the crystal lattice, leading to the formation of chains or dimeric structures. These interactions are fundamental to the packing of many benzamide (B126) derivatives in the crystalline state. mdpi.com

Furthermore, weaker C-H···O hydrogen bonds, involving aromatic protons and the oxygen atoms of the nitro and methoxy groups, can also contribute to the stability of the crystal structure. The presence of the bromine atom may also lead to halogen bonding interactions, further stabilizing the solid-state assembly. The collective effect of these intermolecular forces governs the melting point, solubility, and other macroscopic properties of the compound.

Potential Hydrogen Bond Type Donor Acceptor Interaction Expected Impact
IntramolecularAmide N-HMethoxy OxygenN-H···OFormation of a stable six-membered ring, conformational rigidity.
IntermolecularAmide N-HCarbonyl OxygenN-H···O=CFormation of chains or dimers in the crystal lattice.
IntermolecularAromatic C-HNitro/Methoxy OxygenC-H···OFurther stabilization of the crystal packing.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the determination of the purity of synthesized compounds and for the development of analytical methods for quality control. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach for purity assessment.

A typical RP-HPLC method would utilize a C18 stationary phase, which is nonpolar, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The presence of aromatic rings and a bromine atom in the target molecule suggests it will be well-retained on a C18 column.

Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials. Key parameters to optimize include:

Mobile Phase Composition: The ratio of organic solvent to water will be adjusted to achieve an appropriate retention time. A gradient elution, where the concentration of the organic solvent is increased over time, may be necessary to elute any more nonpolar impurities.

pH of the Mobile Phase: Although the target compound does not have strongly acidic or basic groups, buffering the mobile phase can sometimes improve peak shape.

Column Temperature: Maintaining a constant column temperature ensures reproducible retention times.

Detection Wavelength: The presence of nitro and aromatic groups suggests strong UV absorbance. A photodiode array (PDA) detector would be ideal to select the optimal wavelength for detection and to assess peak purity.

A validated HPLC method would demonstrate linearity, accuracy, precision, and specificity. The purity of a synthesized batch of this compound would typically be reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram.

HPLC Parameter Typical Condition Rationale
Column C18, 4.6 x 250 mm, 5 µmStandard reversed-phase column for nonpolar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (Gradient)Provides good separation for a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at 254 nmAromatic and nitro groups provide strong absorbance at this wavelength.
Injection Volume 10 µLStandard injection volume for analytical HPLC.
Column Temp. 30 °CEnsures reproducible retention times.

Thermal Analysis (e.g., TGA, DSC) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability, melting point, and decomposition behavior of a compound.

Differential Scanning Calorimetry (DSC):

A DSC analysis of this compound would reveal its melting point, which is a key indicator of purity. A sharp endothermic peak on the DSC thermogram corresponds to the melting of a pure crystalline solid. The presence of impurities would typically lead to a broader melting peak at a lower temperature. The enthalpy of fusion can also be determined from the area of the melting peak. Other phase transitions, such as polymorphic transformations, could also be detected as endothermic or exothermic events.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would show a stable baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins indicates the thermal stability of the compound. The presence of a nitro group and a carbon-bromine bond suggests that the decomposition may be complex. The decomposition is likely to be an exothermic process and may occur in multiple steps, which would be observed as distinct mass loss events on the TGA curve. The final residual mass at the end of the experiment can also provide information about the nature of the decomposition products.

Thermal Analysis Data Parameter Expected Observation
DSC Melting Point (Tm)A sharp endothermic peak, likely in the range of 150-250 °C for a crystalline solid of this nature.
DSC Enthalpy of Fusion (ΔHf)The area under the melting peak, providing information on the energy required to melt the solid.
TGA Onset of Decomposition (Tonset)The temperature at which significant mass loss begins, indicating the upper limit of thermal stability.
TGA Decomposition StepsMay show single or multiple steps of mass loss corresponding to the fragmentation of the molecule.

Structure Activity Relationship Sar and Rational Design of Analogues of 2 Bromo N 2 Methoxy 5 Nitrophenyl Benzamide

Systematic Structural Modifications and Derivatization Strategies on the Benzamide (B126) Core

The benzamide core is a prevalent scaffold in medicinal chemistry due to its favorable chemical properties and ability to form key hydrogen bonds with biological targets. nih.gov Systematic modifications of this core are a cornerstone of rational drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Key derivatization strategies for benzamide-containing compounds include:

Modification of Phenyl Rings: Introducing or altering substituents on either the benzoyl or the anilide phenyl ring is a common strategy. This allows for the exploration of electronic and steric effects on binding affinity. nih.gov

Amide Bond Modification: While less common due to the importance of the amide linkage for structural integrity and hydrogen bonding, bioisosteric replacement of the amide bond can be explored to alter properties like metabolic stability.

Linker Variation: In more complex benzamide derivatives, the length and nature of linkers connecting the core to other functional groups are often modified. This can optimize the orientation of the molecule within a binding pocket. nih.gov

Bioisosteric Replacement: Functional groups on the core scaffold can be replaced by other groups with similar physical or chemical properties (bioisosteres) to improve activity or reduce toxicity. For instance, a trifluoromethyl group might be replaced with a pyridine (B92270) ring. nih.gov

These modifications are typically guided by computational modeling and insights from the biological activities of previously synthesized analogues. nih.govnih.gov The synthesis of such derivatives often involves standard amide bond formation reactions, such as coupling a substituted benzoic acid with a corresponding aniline (B41778). mdpi.commdpi.com

Impact of Substituent Variation on Molecular Recognition Features and In Vitro Potency

The bromine atom at the 2-position of the benzoyl ring plays a significant role in the molecule's activity. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic partner like an oxygen or nitrogen atom on the target protein. This can be a crucial interaction for anchoring the ligand in the binding site.

Furthermore, the bromine atom exerts a significant steric and electronic influence. Its size can dictate the preferred conformation of the molecule, particularly the dihedral angle between the benzoyl ring and the amide plane. This conformational constraint can be crucial for fitting into a specific binding pocket. Electronically, as a deactivating group, it influences the charge distribution of the phenyl ring. Studies on related N-phenylbenzamide structures have shown that the presence and position of halogen substituents are critical for potent biological activity.

The methoxy (B1213986) (-OCH3) and nitro (-NO2) groups on the anilide ring profoundly influence the electronic landscape of the molecule.

Methoxy Group: Located at the 2-position, the methoxy group is an electron-donating group. It can also act as a hydrogen bond acceptor. Its presence ortho to the amide linkage can induce a specific conformation by forming an intramolecular hydrogen bond with the amide proton, creating a stable six-membered ring motif (an S(6) ring). This conformational lock can pre-organize the molecule for optimal binding to its target. nih.gov

Nitro Group: The nitro group at the 5-position is a strong electron-withdrawing group. This significantly reduces the electron density of the anilide ring and can make the amide proton more acidic. The nitro group is also a potent hydrogen bond acceptor. In many kinase inhibitors and other biologically active molecules, nitro groups are involved in critical hydrogen bonding interactions with the target protein.

The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a unique electronic environment that can be finely tuned for specific molecular recognition.

Steric Bulk: The size of substituents can either enhance or diminish activity. Bulky groups can provide better van der Waals contacts within a large binding pocket but can also cause steric clashes that prevent optimal binding. The position of these groups is equally important; for example, ortho-substituents can force a twist in the molecule's conformation.

Electronic Properties: The electronic nature of substituents (electron-donating vs. electron-withdrawing) affects the molecule's polarity, ability to form hydrogen bonds, and potential for pi-pi stacking interactions with aromatic residues in the binding site. For instance, introducing an amino group (NH2) can introduce a key hydrogen bond donor and dramatically alter activity. nih.gov

The following table summarizes the general effects of different substituent types on the activity of benzamide analogues, based on findings from various studies.

Substituent TypePositionGeneral Effect on ActivityPotential Interactions
Halogens (F, Cl, Br) Ortho, Meta, ParaOften increases potencyHalogen bonding, steric influence, alters electronics
Small Alkyl (e.g., -CH3) ParaCan increase potency through hydrophobic interactionsVan der Waals forces
Methoxy (-OCH3) Ortho, ParaCan increase potency; influences conformationHydrogen bond acceptor, electronic effects
Nitro (-NO2) ParaOften critical for potent activity in specific targetsStrong hydrogen bond acceptor, strong electron-withdrawing
Amino (-NH2) ParaCan be crucial for activity, replacing other groupsHydrogen bond donor

Conformational Analysis and Its Influence on Ligand-Target Interactions

The three-dimensional shape, or conformation, of 2-bromo-N-(2-methoxy-5-nitrophenyl)benzamide is a critical factor in its ability to bind to a biological target. The molecule is not planar. The key conformational features are the torsion angles between the two phenyl rings and the central amide plane.

A crucial conformational feature is the potential for an intramolecular hydrogen bond between the amide N-H group and the oxygen of the ortho-methoxy group. nih.gov This interaction creates a pseudo-six-membered ring, which significantly restricts the rotation around the N-C(phenyl) bond. This pre-organization of the ligand's conformation can reduce the entropic penalty of binding, leading to higher affinity for the target. The ortho-bromine on the other ring also introduces steric hindrance, further restricting rotation around the C(carbonyl)-C(phenyl) bond. This combination of steric and hydrogen-bonding constraints results in a relatively rigid conformation that is essential for precise ligand-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of benzamide analogues, QSAR models can be developed to predict the potency of new, unsynthesized compounds, thereby guiding rational design efforts.

QSAR studies on benzamide derivatives typically involve:

Data Set Assembly: A series of analogues with measured in vitro potencies (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP, electronic properties) and 3D descriptors (e.g., molecular shape, volume). mdpi.com

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

For benzamide-based inhibitors, QSAR studies have successfully identified key features for activity. For example, models have highlighted the importance of specific electronic properties (like the partial atomic charge on key atoms) and steric parameters for predicting the activity of analogues. nih.gov Such models can provide valuable insights into the structural requirements for potent activity and help prioritize the synthesis of the most promising new derivatives. nih.gov

Principles of Rational Design for Enhanced Molecular Specificity

The rational design of analogues of this compound is a strategic process aimed at improving its interaction with a specific biological target while minimizing off-target effects. This enhancement of molecular specificity is crucial for developing more effective and safer therapeutic agents. The principles of this design process revolve around systematically modifying the three core components of the lead compound: the 2-bromobenzoyl moiety, the N-(2-methoxy-5-nitrophenyl) segment, and the central amide linker. By understanding the structure-activity relationships (SAR), medicinal chemists can make informed decisions to optimize the compound's pharmacological profile.

The core strategy involves exploring the chemical space around the lead structure. This includes altering the nature and position of substituents on the aromatic rings, which can influence the molecule's electronic properties, conformation, and ability to form specific interactions with a target protein. For instance, the bromine atom, methoxy group, and nitro group are key functional groups that can be modified to probe the binding pocket of a target enzyme or receptor.

Key approaches in the rational design of more specific analogues include:

Positional Isomerism: Moving the existing substituents to different positions on the phenyl rings can drastically alter the molecule's shape and how it fits into a binding site.

Substituent Modification: Replacing the current functional groups with others of varying electronic and steric properties (e.g., replacing bromine with chlorine or fluorine, or the nitro group with a cyano or sulfonyl group) can fine-tune binding interactions.

Bioisosteric Replacement: Introducing bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—can improve physicochemical properties and target interactions.

Conformational Restriction: Incorporating structural elements that reduce the molecule's flexibility can lock it into a more active conformation for the desired target, thereby increasing specificity.

A critical aspect of this design process is the iterative cycle of design, synthesis, and biological testing. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a significant role in predicting how proposed structural changes might affect binding affinity and specificity, thus guiding the synthetic efforts.

Modifications of the 2-Bromobenzoyl Moiety

The 2-bromobenzoyl portion of the molecule is a critical area for modification to enhance molecular specificity. The nature and position of the substituent on this phenyl ring can significantly influence interactions with the target protein.

The bromine atom at the 2-position is a key feature. Its size, electronegativity, and ability to form halogen bonds can be crucial for binding. A common strategy in rational drug design is to explore the effects of substituting bromine with other halogens.

Fluorine: Being the most electronegative and smallest halogen, fluorine can act as a hydrogen bond acceptor and alter the acidity of nearby protons. Its introduction can lead to unique interactions within a binding pocket.

Chlorine: Intermediate in size and electronegativity between fluorine and bromine, chlorine can also participate in halogen bonding and provides a different steric profile.

Systematic replacement of the bromine atom allows for a fine-tuning of the steric and electronic properties of this part of the molecule, which can lead to improved selectivity.

Hypothetical Data on Halogen Substitution

Compound ID Halogen at Position 2 Target Binding Affinity (IC₅₀, nM) Selectivity Index
Parent Br 50 10
Analogue 1 F 75 5
Analogue 2 Cl 45 15
Analogue 3 I 120 2

This table is for illustrative purposes to demonstrate the potential impact of halogen substitution on activity and selectivity.

Alterations to the N-(2-methoxy-5-nitrophenyl) Segment

The N-(2-methoxy-5-nitrophenyl) ring is another key area for structural modification to achieve enhanced molecular specificity. The methoxy and nitro groups offer multiple avenues for optimization.

The nitro group is a strong electron-withdrawing group and can participate in hydrogen bonding. However, its presence can sometimes lead to metabolic liabilities. A key strategy is to replace the nitro group with other electron-withdrawing groups that may have more favorable properties.

Cyano (-CN): A linear and strongly electron-withdrawing group that can act as a hydrogen bond acceptor.

Sulfonamide (-SO₂NH₂): A group capable of forming multiple hydrogen bonds and improving solubility.

Trifluoromethyl (-CF₃): A lipophilic and electron-withdrawing group that can enhance metabolic stability.

In some related N-substituted benzamide series, the complete removal or replacement of a nitro group has been shown to significantly impact anti-proliferative activity, sometimes for the better.

The methoxy group at the 2-position of the aniline ring influences the conformation of the amide bond and can interact with the binding site. Modifications could include:

Alkoxy Chain Homologation: Extending the methyl group to an ethyl or propyl group to probe for additional hydrophobic interactions.

Demethylation to a Hydroxyl Group: A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new, specific interactions with the target.

Positional Isomerism: Moving the methoxy group to other positions on the phenyl ring would alter the electronic landscape and steric environment.

Bioisosteric Replacements and Conformational Constraints

Furthermore, introducing conformational constraints can be a highly effective strategy. This might involve linking the two phenyl rings with a bridging atom or group to create a more rigid, tricyclic structure. By reducing the number of available conformations, it is possible to pre-organize the molecule into the optimal geometry for binding to the desired target, thus increasing both affinity and specificity. The introduction of such constraints would be guided by computational modeling to predict favorable rigidified analogues.

Table of Compound Names

Compound Name

Molecular and Cellular Biological Activity of 2 Bromo N 2 Methoxy 5 Nitrophenyl Benzamide: in Vitro Investigations

Identification of Molecular Targets and Binding Affinity Profiling

Direct experimental data on the molecular targets and binding affinities of 2-bromo-N-(2-methoxy-5-nitrophenyl)benzamide is not available in the current body of scientific literature. However, the activities of analogous compounds suggest potential areas for future investigation.

Enzyme Inhibition Assays (e.g., HDAC, NAMPT, AChE, BACE1, α-glucosidase, α-amylase, JNK)

No studies have been published detailing the inhibitory effects of this compound on histone deacetylases (HDACs), nicotinamide (B372718) phosphoribosyltransferase (NAMPT), acetylcholinesterase (AChE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), α-glucosidase, α-amylase, or c-Jun N-terminal kinases (JNK).

However, the benzamide (B126) scaffold is a common feature in a variety of enzyme inhibitors. For instance, certain substituted benzamides have been explored as HDAC inhibitors, which are a class of enzymes involved in the epigenetic regulation of gene expression. Similarly, other benzamide derivatives have been investigated for their potential to inhibit AChE and BACE1, enzymes implicated in the pathology of Alzheimer's disease. The presence of the benzamide structure in this compound suggests that its potential as an inhibitor of these or other enzymes could be a subject for future research.

Receptor Binding Assays and Ligand Selectivity

There is no publicly available data from receptor binding assays for this compound, nor is there information regarding its selectivity for any particular receptor. Substituted benzamides are known to interact with a range of receptors, including dopamine (B1211576) and serotonin (B10506) receptors. For example, compounds with a benzamide core structure have been developed as ligands with high affinity for dopamine D2 and D3 receptors. nih.gov The specific substitution pattern of this compound, including the bromo, methoxy (B1213986), and nitro groups, would be expected to significantly influence its binding profile and selectivity, but this remains to be experimentally determined.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound have not been elucidated due to a lack of specific studies on this compound.

Modulation of Specific Cellular Signaling Pathways

Information regarding the modulation of any specific cellular signaling pathways by this compound is currently unavailable. The biological effects of a compound are often mediated through its interaction with and modulation of cellular signaling cascades. Given the absence of data on its molecular targets, its effects on downstream signaling pathways remain unknown.

Role of Nitro Group Reduction in Biological Activity

The role of the nitro group in the biological activity of this compound has not been specifically investigated. In many nitroaromatic compounds, the nitro group can be enzymatically reduced to form reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as nitro anion radicals. svedbergopen.com These reactive species can contribute to the compound's biological effects, including potential cytotoxicity or antimicrobial activity. svedbergopen.com Whether the nitro group of this compound undergoes such bioreduction and the consequences of this metabolic activation are yet to be determined. The position of the nitro group on the phenyl ring, along with the other substituents, would likely influence its reduction potential and subsequent biological activity.

Cell-Based Assays for Functional Characterization (e.g., cell viability, proliferation)

No studies reporting the effects of this compound on cell viability or proliferation have been found in the reviewed literature. Cell-based assays are crucial for determining the functional consequences of a compound's interaction with cells.

While direct data is absent, studies on other substituted benzamide and bromo-containing compounds have shown a range of effects on cell viability and proliferation. For example, some N-(phenyl)benzamide derivatives have demonstrated antimicrobial and anti-inflammatory activities. nih.govmdpi.com Additionally, other bromo-substituted indole (B1671886) carboxamides have been shown to possess anti-proliferative and anti-angiogenic properties. nih.govwaocp.org These findings in related but distinct chemical classes highlight the potential for this compound to exhibit biological activity in cell-based models, though this requires experimental validation.

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines

No specific studies detailing the in vitro cytotoxic effects of this compound on cancer cell lines were identified in the available literature. Research on other substituted benzamides and N-(methoxyphenyl) derivatives has revealed cytotoxic potential against various human tumor cell lines, including breast, colon, and lung cancer cells. doaj.orgresearchgate.netnih.gov However, without direct experimental data for the subject compound, its specific activity, including key metrics such as IC₅₀ values across different cell lines, remains undetermined.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)

Antimicrobial and Antifungal Activity Studies

Investigations into the direct antimicrobial and antifungal properties of this compound have not been reported in the reviewed scientific literature. The broader class of benzamides, particularly halogenated derivatives, has been a subject of interest for antimicrobial research. nanobioletters.comnih.gov For instance, studies on related compounds like N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against certain Gram-positive bacteria and various fungal strains. doaj.orgresearchgate.netresearchgate.net Nevertheless, the specific spectrum of activity, including Minimum Inhibitory Concentration (MIC) values, for this compound against common bacterial and fungal pathogens has not been established.

Table 2: Antimicrobial and Antifungal Spectrum of this compound

Microorganism Type MIC (µg/mL)
Data Not Available Bacteria Data Not Available

Antioxidant Capacity Assessments

There is no available data from specific assays designed to evaluate the antioxidant capacity of this compound. Standard antioxidant assessments, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assay, are commonly used to determine the ability of a compound to neutralize free radicals. researchgate.net While various benzamide and methoxyphenol derivatives have been synthesized and evaluated for such properties, the antioxidant potential of this particular compound is not documented. mdpi.comresearchgate.net

Table 3: Antioxidant Activity Profile of this compound

Assay Result
DPPH Radical Scavenging Activity Data Not Available

Phenotypic Screening in Defined Biological Systems

A search of the scientific literature did not yield any studies involving this compound in phenotypic screening assays. Such screens, which utilize whole organisms (e.g., zebrafish, C. elegans) or complex cell-based models, are valuable for identifying the broader biological effects of a compound without a preconceived target. The application of this compound in such exploratory biological systems has not been reported.

Computational Chemistry and Molecular Modeling Applications in the Study of 2 Bromo N 2 Methoxy 5 Nitrophenyl Benzamide

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently used to optimize the molecular geometry and calculate various electronic descriptors that govern the molecule's stability and reactivity.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and kinetic stability. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This characteristic is often associated with higher chemical reactivity, greater polarizability, and potential biological activity. nih.gov For 2-bromo-N-(2-methoxy-5-nitrophenyl)benzamide, a theoretical HOMO-LUMO analysis would map the distribution of these orbitals across the molecule. Typically, the HOMO is localized on the more electron-rich portions of the molecule, while the LUMO resides on the electron-deficient areas. This analysis helps predict the molecule's behavior in charge-transfer interactions, which are fundamental to many biochemical processes.

Table 1: Theoretical Frontier Molecular Orbital Energies for Benzamide (B126) Derivatives

Parameter Description Representative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -5.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.5 to -1.5

Note: The values presented are representative for similar nitro-aromatic compounds and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to identify regions of varying charge.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen and nitrogen.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., N-H).

Green Regions: Represent neutral or near-zero potential.

For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro and methoxy (B1213986) groups, as well as the carbonyl oxygen of the amide linkage. These sites would be identified as potential hydrogen bond acceptors. researchgate.net Conversely, a region of positive potential (blue) would be expected around the amide hydrogen (N-H), highlighting its role as a potential hydrogen bond donor. This detailed map of reactive sites is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target. researchgate.net

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target and for elucidating the potential mechanism of action of a molecule. Benzamide derivatives have been studied as potential inhibitors for various enzymes, making docking a relevant application for this compound. researchgate.netnih.gov

Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each pose. This score is an estimation of the binding affinity, with lower (more negative) values typically indicating a more favorable binding interaction.

The analysis of the best-scoring pose reveals key interaction hotspots—specific amino acid residues in the protein that form crucial bonds with the ligand. These interactions can include:

Hydrogen Bonds: Formed between donor and acceptor groups (e.g., the amide N-H of the ligand with a carbonyl oxygen on the protein backbone).

Hydrophobic Interactions: Occur between nonpolar regions, such as the phenyl rings of the ligand and hydrophobic residues of the protein (e.g., Leucine, Isoleucine, Valine).

Pi-Pi Stacking: Aromatic ring interactions.

Halogen Bonds: Interactions involving the bromine atom.

By docking this compound into the active site of a target protein, such as inducible nitric oxide synthase (iNOS) or acetylcholinesterase (AChE), researchers can predict its inhibitory potential and the specific interactions that stabilize the complex. nih.govnih.gov

Table 2: Hypothetical Docking Results for this compound against a Kinase Target

Parameter Description Predicted Value
Binding Affinity Estimated free energy of binding -8.5 kcal/mol
Hydrogen Bonds Key residues involved in H-bonding Asp145, Glu98

Note: This table is illustrative and represents typical data obtained from a molecular docking study.

Advanced docking protocols can account for the flexibility of both the ligand and the protein. This "induced fit" docking simulates how the protein's binding site might change its conformation to better accommodate the ligand. Observing these conformational changes is vital, as they can significantly impact binding affinity and selectivity. For this compound, the dihedral angles between its two phenyl rings and the orientation of the methoxy and nitro substituents are key conformational features that would be analyzed upon binding to a receptor.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the observation of the conformational flexibility of the ligand and protein and an assessment of the stability of their interaction. tandfonline.com

An MD simulation of the this compound-protein complex, obtained from docking, would be performed over a period of nanoseconds. Key parameters are analyzed to determine the stability of the complex:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in the binding site could suggest instability, while low values point to stable interactions.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions identified in docking.

These simulations provide a more rigorous evaluation of the binding hypothesis generated by molecular docking, confirming whether the predicted binding pose is stable in a dynamic, solvated environment. tandfonline.com

Pharmacophore Generation and Virtual Screening for Novel Ligands

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather a collection of abstract features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

Application to this compound:

Should this compound be identified as an active ligand for a particular receptor or enzyme, a pharmacophore model could be generated based on its structure and presumed binding mode. The key chemical features of this compound that would likely contribute to a pharmacophore model are outlined in the table below.

Feature TypePotential Contribution from this compound
Hydrogen Bond Donor Amide (N-H) group
Hydrogen Bond Acceptor Carbonyl oxygen (C=O), Methoxy oxygen (-OCH₃), Nitro group oxygens (-NO₂)
Aromatic Ring 2-bromophenyl ring, 2-methoxy-5-nitrophenyl ring
Hydrophobic Features Benzene rings

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening . Large chemical databases containing millions of compounds are computationally filtered to identify other molecules that match the pharmacophoric features. This process allows for the rapid identification of structurally diverse compounds that have a high probability of binding to the same target, thus serving as potential new leads for drug development.

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics combines computer and information science to analyze and organize chemical data. One of its key applications is the exploration of "chemical space," which encompasses all possible molecules. By mapping the chemical space around a known active compound, researchers can identify areas with potential for novel and improved derivatives.

Application to this compound:

If this compound were used as a starting point, cheminformatics tools could be employed to explore its surrounding chemical space. This involves calculating a variety of molecular descriptors for the compound, which quantify its physicochemical, topological, and electronic properties.

Table of Calculated Molecular Descriptors (Illustrative)

Descriptor TypeDescriptor NameCalculated Value (Example)Significance
Physicochemical Molecular Weight351.15 g/mol Influences absorption and distribution.
LogP (Octanol-Water Partition Coefficient)3.2 (Predicted)Measures lipophilicity, affecting membrane permeability.
Topological Polar Surface Area (TPSA)81.9 ŲPredicts drug transport properties.
Topological Number of Rotatable Bonds4Relates to conformational flexibility.
Electronic Formal Charge0Overall neutrality of the molecule.

These descriptors place the molecule at a specific point in a multi-dimensional chemical space. By analyzing compounds in proximity to this point, researchers can identify molecules with similar properties that might share its biological activity. Furthermore, systematic modifications of the scaffold (e.g., changing the position of the bromo or nitro groups, altering the linker) can be evaluated computationally to predict their impact on the compound's properties, guiding the synthesis of a focused library of new derivatives for experimental testing.

Emerging Methodologies and Future Directions in 2 Bromo N 2 Methoxy 5 Nitrophenyl Benzamide Research

Development of Novel Synthetic Routes for Scaffold Diversification (e.g., Solid-Phase Synthesis, Flow Chemistry)

To fully explore the therapeutic potential of the 2-bromo-N-(2-methoxy-5-nitrophenyl)benzamide scaffold, the synthesis of a diverse library of analogues is essential. Traditional batch synthesis methods for amides can be time-consuming and difficult to automate. researchgate.net Modern synthetic methodologies like solid-phase synthesis and flow chemistry offer powerful alternatives for rapid scaffold diversification. nih.gov

Solid-Phase Synthesis: This technique involves attaching a starting material to a solid resin support and performing a series of chemical reactions. thieme-connect.com For the this compound scaffold, either 2-bromobenzoic acid or 2-methoxy-5-nitroaniline (B165355) could be anchored to the resin. Subsequent coupling reactions would allow for the systematic variation of the other half of the molecule. This approach is highly amenable to automation and the creation of large compound libraries for screening. nih.govnih.gov The key advantage is the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product. thieme-connect.com

Flow Chemistry: Continuous-flow synthesis involves pumping reagents through a network of tubes and reactors where reactions occur. nih.gov This method provides precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability. nih.govdntb.gov.ua The formation of the amide bond in this compound is well-suited for flow chemistry, potentially through the in-situ generation of a reactive intermediate from 2-bromobenzoyl chloride followed by immediate reaction with 2-methoxy-5-nitroaniline in a continuous stream. acs.org This would enable the rapid production of the core scaffold and its derivatives. researchgate.net Microwave-assisted synthesis is another technique that can significantly reduce reaction times and improve yields for benzamide (B126) synthesis. researchgate.netarabjchem.orgrasayanjournal.co.inarkat-usa.org

FeatureSolid-Phase SynthesisFlow ChemistryTraditional Batch Synthesis
Throughput High (amenable to parallel synthesis)High (continuous production)Low to Medium
Purification Simplified (filtration and washing) thieme-connect.comCan be integrated with in-line purificationOften requires chromatography
Scalability Limited by resin capacityHighly scalable by extending run time nih.govRequires larger reaction vessels
Reaction Control GoodExcellent (precise control of parameters) dntb.gov.uaModerate
Automation HighHighLow

Application of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. nih.gov High-quality probes are potent (typically with an affinity <100 nM) and highly selective. nih.gov The this compound scaffold, while not yet a validated probe, possesses features that make it an attractive starting point for probe development.

The design of a chemical probe often involves incorporating three key components: a recognition element that binds the target, a linker, and a reporter group (like a fluorophore or an affinity tag). proquest.com The core benzamide structure can serve as the recognition element. The bromine atom on one phenyl ring and the nitro and methoxy (B1213986) groups on the other provide distinct electronic and steric features that can be systematically modified to optimize binding affinity and selectivity for a protein target. For instance, the bromine atom can be replaced with other functionalities via palladium-catalyzed cross-coupling reactions to explore structure-activity relationships. acs.orgsyr.eduacs.orgnih.gov

Furthermore, these functional groups can serve as handles for attaching reporter tags. The nitro group could be reduced to an amine, providing a point for conjugation to a fluorescent dye for bio-imaging applications or a biotin (B1667282) tag for affinity purification experiments. rsc.orgrsc.orgacs.org Such probes would enable researchers to visualize the subcellular localization of a target protein or to identify its binding partners within a cell. rsc.orgnih.gov

Integration with Advanced Screening Technologies (e.g., fragment-based discovery, DNA-encoded libraries)

Identifying initial "hit" compounds that bind to a biological target is a critical first step in drug discovery. The this compound scaffold is well-suited for integration with advanced screening technologies like fragment-based drug discovery (FBDD) and DNA-encoded libraries (DELs).

Fragment-Based Drug Discovery (FBDD): FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders to a target protein. pharmafeatures.comwikipedia.orgdrughunter.com These initial fragment hits are then optimized into more potent leads. bohrium.comnih.gov The this compound scaffold could be deconstructed into its constituent parts, such as 2-bromobenzamide (B1207801) or 2-methoxy-5-nitroaniline, which would fit the "Rule of Three" criteria for fragments (e.g., molecular weight < 300 Da). wikipedia.org If one of these fragments shows binding to a target via sensitive biophysical techniques like NMR or Surface Plasmon Resonance (SPR), this information can guide the synthesis of a focused library of more potent compounds based on the full scaffold. pharmafeatures.com

DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive libraries containing billions of unique compounds in a single tube. wikipedia.orgx-chemrx.com Each small molecule is conjugated to a unique DNA barcode that encodes its chemical structure. youtube.comazolifesciences.com The entire library is incubated with a target protein, non-binders are washed away, and the DNA barcodes of the binders are identified by sequencing. wikipedia.org The this compound scaffold can be incorporated into a DEL synthesis workflow. For example, a DNA-tagged aniline (B41778) derivative could be reacted with a library of substituted benzoyl chlorides, or vice-versa, in a split-and-pool synthesis to generate a vast library of benzamide analogues for screening against a wide range of biological targets. youtube.com

TechnologyPrincipleLibrary SizeHit AffinityApplication for Scaffold
Fragment-Based Drug Discovery (FBDD) Screening small, low-complexity molecules. wikipedia.orgSmall (~1,000s) nih.govWeak (μM to mM) wikipedia.orgUse scaffold components as fragments to find initial binding modes.
DNA-Encoded Libraries (DELs) Screening vast libraries where each molecule has a DNA barcode. wikipedia.orgVast (Billions) x-chemrx.comVaries (nM to μM)Incorporate scaffold into a split-and-pool synthesis to screen against many targets.
High-Throughput Screening (HTS) Screening large libraries of drug-like molecules in automated assays. wikipedia.orgLarge (Millions) wikipedia.orgPotent (nM to μM) wikipedia.orgScreen a diverse library of scaffold analogues for biological activity.

Perspectives on Novel Target Identification and Mechanistic Elucidation via This Scaffold

A key challenge in modern chemical biology is identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action. nih.gov A versatile scaffold like this compound can be a powerful tool in this endeavor. By generating a library of analogues with diverse substitutions, researchers can perform phenotypic screens (e.g., measuring cell viability or reporter gene expression) to identify compounds with interesting biological effects.

Once a bioactive "hit" is identified, affinity-based chemical proteomics can be employed for target identification. nih.gov This involves creating a probe by attaching an affinity tag (like biotin) and a photoreactive group to the bioactive molecule. When this probe is introduced to cells or cell lysates and exposed to UV light, it covalently crosslinks to its protein targets. The tagged proteins can then be captured and identified using mass spectrometry. nih.gov This approach can reveal not only the primary target but also off-targets, providing a comprehensive view of the compound's mechanism of action. nih.gov The development of deep learning frameworks like 3D-Scaffold can further accelerate the design of target-specific molecules based on a core structure. pnnl.govarxiv.orgresearchgate.net

Role in Expanding the Chemical Biology Toolbox for Molecular Intervention Studies

The ultimate goal of developing tools based on the this compound scaffold is to expand the "chemical biology toolbox." proquest.comnih.govh1.coh1.co This toolbox comprises a collection of well-characterized small molecules that can be used to modulate specific biological pathways with high precision. nih.gov

By systematically applying the methodologies described above—diversifying the scaffold using flow chemistry, developing high-affinity chemical probes, and identifying targets using advanced screening and proteomics—research on this compound can contribute valuable new reagents to this toolbox. A potent and selective inhibitor derived from this scaffold could allow researchers to dissect the role of a specific enzyme in a disease pathway. A fluorescent probe could enable the real-time visualization of a biological process in living cells. Each new tool provides a new way to ask and answer fundamental questions in biology, ultimately accelerating the discovery of new therapeutic strategies. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.